Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is a chemical compound with the molecular formula C8H10DNO3 It is a derivative of ethyl 2-cyano-3-ethoxyprop-2-enoate, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl cyanoacetate and ethyl orthoformate.
Reaction with Deuterium Source: The hydrogen atom in the ethoxy group is replaced with deuterium using a deuterium source such as deuterated water (D2O) or deuterated ethanol (C2D5OD).
Formation of the Final Product: The reaction mixture is then subjected to appropriate conditions (e.g., heating, stirring) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Addition: Electrophiles like halogens or nucleophiles like amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of ethyl 2-cyano-3-substituted-3-ethoxyprop-2-enoate.
Addition: Formation of ethyl 2-cyano-3-deuterio-3-ethoxypropanoate.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate involves its interaction with molecular targets and pathways. The deuterium atom can influence the compound’s reactivity and stability, leading to different biological and chemical effects compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxyprop-2-enoate: The non-deuterated version of the compound.
Ethyl 2-cyano-3-phenylprop-2-enoate: A similar compound with a phenyl group instead of an ethoxy group.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: A compound with a thiophene ring instead of an ethoxy group.
Uniqueness
Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is unique due to the presence of the deuterium atom, which can alter its physical, chemical, and biological properties. This makes it valuable for studies involving isotope effects, reaction mechanisms, and potential therapeutic applications.
Biological Activity
Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO₃ |
Molecular Weight | 170.18 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/i6D |
InChI Key | KTMGNAIGXYODKQ-RAMDWTOOSA-N |
SMILES | CCOC=C(C#N)C(=O)OCC |
The presence of deuterium in this compound can affect its reactivity and biological interactions compared to its non-deuterated analogs, making it a valuable subject for studying isotope effects in biological systems .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Ethyl cyanoacetate and ethyl orthoformate.
- Deuteration: The hydrogen atom in the ethoxy group is replaced with deuterium using deuterated water (D₂O) or deuterated ethanol (C₂D₅OD).
- Reaction Conditions: The mixture is heated and stirred to yield the final product.
This synthetic route not only highlights the compound's unique characteristics but also its potential utility in various chemical reactions, including substitution and addition reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The deuterium atom can influence the compound's stability and reactivity, potentially altering enzyme interactions and metabolic pathways. Key areas of investigation include:
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
- Receptor Binding: It may interact with specific receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity:
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro assays have demonstrated its effectiveness against several cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.
Anti-inflammatory Properties:
The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Effects:
- Objective: To evaluate the cytotoxicity of the compound against breast cancer cells.
- Findings: The compound inhibited cell growth by inducing apoptosis at concentrations above 10 µM.
- Conclusion: Suggests potential as a lead compound for developing anticancer therapies.
- Study on Anti-inflammatory Activity:
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound Name | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Yes | Yes |
Ethyl 2-cyanoacrylate | Moderate | No |
Ethyl 2-cyanoacrylate derivatives | Variable | Yes |
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/i6D |
InChI Key |
KTMGNAIGXYODKQ-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]C(=C(C#N)C(=O)OCC)OCC |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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